

Application Notes and Protocols: Methyl 3-methoxypropionate as a Green Industrial Degreasing Solvent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-methoxypropionate*

Cat. No.: *B1294447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing effort to replace hazardous industrial solvents with safer, more environmentally benign alternatives, **Methyl 3-methoxypropionate** (MMP) has emerged as a promising green solvent for degreasing applications.^{[1][2]} Its favorable safety and environmental profile, coupled with its effective solvency, make it a viable substitute for traditional chlorinated and hydrocarbon-based solvents. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of the key properties of **Methyl 3-methoxypropionate**.

Methyl 3-methoxypropionate is a colorless liquid with a mild, fruity odor.^[3] It is an ether ester that exhibits a unique combination of properties, including good solubility for a wide range of resins and contaminants.^{[2][4]} Its use in cleaning products, particularly degreasers and industrial cleaners, is attributed to its ability to effectively dissolve and emulsify oils and greases, facilitating their removal from various surfaces.^{[2][3]}

Physicochemical and Safety Properties

A comprehensive understanding of the physical, chemical, and safety properties of a solvent is crucial for its effective and safe implementation in any industrial process. The key properties of

Methyl 3-methoxypropionate are summarized in the tables below.

Physical and Chemical Properties

Property	Value	Source
CAS Number	3852-09-3	[3]
Molecular Formula	C5H10O3	[3]
Molecular Weight	118.13 g/mol	[5]
Appearance	Clear, colorless liquid	[3]
Odor	Mild, fruity	[3]
Boiling Point	142-143 °C	[5] [6]
Flash Point	47 °C	[7]
Density	1.009 g/mL at 25 °C	[5] [6]
Water Solubility	428.60 g/L at 25 °C	[3]
Vapor Pressure	9.733-15.999 hPa at 20-25°C	

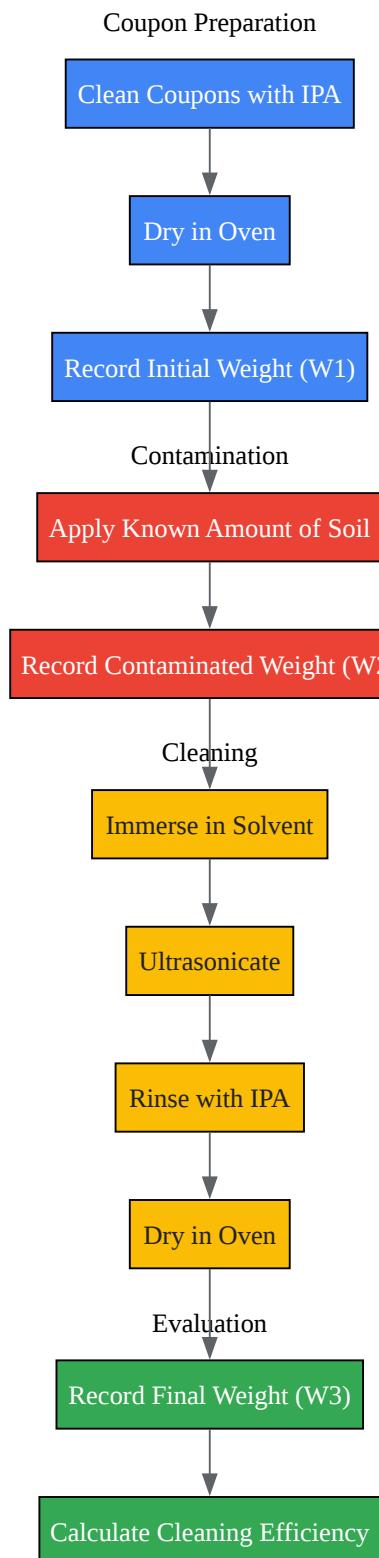
Safety and Environmental Data

Parameter	Value	Source
Acute Oral Toxicity (Rat LD50)	> 2000 mg/kg	
Acute Inhalation Toxicity (Rat LC50)	> 5.1 mg/L (4h)	
Aquatic Toxicity (Daphnia magna EC50)	> 100 mg/L (48h)	
Aquatic Toxicity (Algae EC50)	> 100 mg/L (72h)	
Biodegradability	Readily biodegradable	[8]
Bioaccumulation Potential	Low (Log Pow < 3)	

Degreasing Performance Evaluation: Experimental Protocol

To assess the efficacy of **Methyl 3-methoxypropionate** as a degreasing solvent, a standardized experimental protocol is essential. The following methodology is based on the principles outlined in ASTM G122, "Standard Test Method for Evaluating the Effectiveness of Cleaning Agents."^[6]

Objective


To quantitatively determine the cleaning efficiency of **Methyl 3-methoxypropionate** in removing common industrial oils and greases from a standardized metallic substrate and to compare its performance against other common industrial degreasing solvents.

Materials and Equipment

- Solvents:
 - **Methyl 3-methoxypropionate** (Test Solvent)
 - Isopropyl Alcohol (IPA) (Control Solvent 1)
 - Heptane (Control Solvent 2)
- Contaminants (Soils):
 - Mobil Vactra® No. 2 Way Oil
 - Shell Gadus® S2 V220 2 Grease
 - Castrol HySpin® AWS 46 Hydraulic Oil
- Substrates:
 - 3" x 1" Stainless Steel (304) coupons
- Equipment:

- Analytical balance (± 0.0001 g)
- Ultrasonic bath
- Beakers (250 mL)
- Forced-air oven
- Stopwatch
- Forceps
- Pipettes or syringes for applying contaminants

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating degreasing performance.

Detailed Procedure

- Coupon Preparation:

1. Thoroughly clean a set of stainless steel coupons with Isopropyl Alcohol in an ultrasonic bath for 10 minutes.
2. Rinse the coupons with fresh IPA and dry them in a forced-air oven at 105°C for 30 minutes.
3. Allow the coupons to cool to room temperature in a desiccator.
4. Weigh each coupon on an analytical balance and record the initial weight (W1).

- Contamination:

1. Apply a consistent, known amount (approximately 0.1 g) of the selected industrial oil or grease to the surface of each coupon.
2. Weigh the contaminated coupon and record the weight (W2). The weight of the oil is calculated as (W2 - W1).

- Cleaning Process:

1. Prepare beakers with 100 mL of **Methyl 3-methoxypropionate** and the control solvents.
2. Immerse each contaminated coupon into a beaker containing one of the solvents.
3. Place the beaker in an ultrasonic bath and sonicate for 5 minutes at room temperature.
4. Remove the coupon from the solvent, rinse briefly with clean IPA, and dry in the forced-air oven at 105°C for 30 minutes.

- Evaluation:

1. Allow the cleaned and dried coupon to cool to room temperature in a desiccator.
2. Weigh the final coupon and record the weight (W3).

3. Calculate the Cleaning Efficiency (CE) using the following formula:

$$CE (\%) = [(W2 - W3) / (W2 - W1)] \times 100$$

Data Presentation

The results of the cleaning efficiency study should be presented in a clear and concise tabular format for easy comparison.

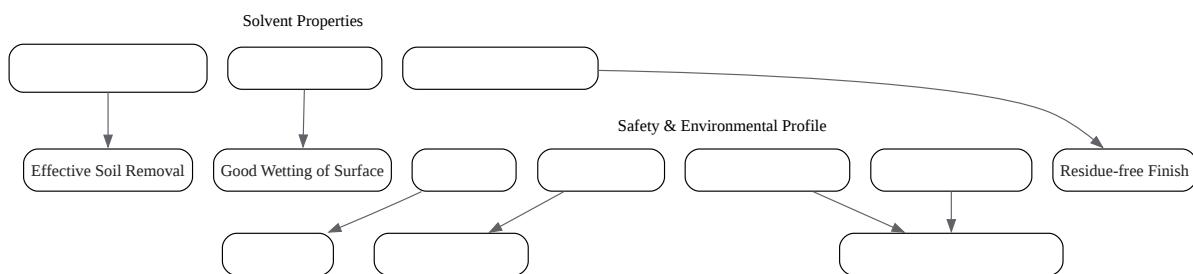
Table 3: Cleaning Efficiency of **Methyl 3-methoxypropionate** and Control Solvents

Contaminant	Methyl 3-methoxypropionate (%)	Isopropyl Alcohol (%)	Heptane (%)
Mobil Vactra® No. 2 Way Oil	Data to be determined experimentally	Data to be determined experimentally	Data to be determined experimentally
Shell Gadus® S2 V220 2 Grease	Data to be determined experimentally	Data to be determined experimentally	Data to be determined experimentally
Castrol HySpin® AWS 46 Hydraulic Oil	Data to be determined experimentally	Data to be determined experimentally	Data to be determined experimentally

Solvency Characteristics

The solvency of a chemical is a key indicator of its potential cleaning performance. While specific quantitative data for **Methyl 3-methoxypropionate**'s cleaning efficiency is not readily available in public literature, its solvency can be predicted and compared to other solvents using Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)


Hansen Solubility Parameters are based on the principle that "like dissolves like" and are composed of three components:

- δD (Dispersion): Energy from van der Waals forces.
- δP (Polar): Energy from dipolar intermolecular forces.

- δH (Hydrogen Bonding): Energy from hydrogen bonds.

A smaller distance between the HSP of a solvent and a soil indicates a higher likelihood of dissolution. The specific Hansen Solubility Parameters for **Methyl 3-methoxypropionate** are not widely published and would need to be determined experimentally.

Logical Relationship of Properties for a Green Degreasing Solvent

[Click to download full resolution via product page](#)

Caption: Logical relationship of properties for a green degreasing solvent.

Conclusion

Methyl 3-methoxypropionate presents a compelling case as a green alternative for industrial degreasing applications. Its favorable physicochemical properties, combined with a positive safety and environmental profile, position it as a sustainable replacement for more hazardous solvents. The experimental protocol provided in this document, based on ASTM G122, offers a standardized method for researchers and industry professionals to evaluate its cleaning performance for their specific applications. While further quantitative data on its degreasing

efficiency for a wide range of industrial soils is needed, its inherent properties suggest it is a highly effective and responsible choice for modern industrial cleaning challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kinampark.com [kinampark.com]
- 2. happi.com [happi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Methyl 3-methoxypropionate as a Green Industrial Degreasing Solvent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294447#use-of-methyl-3-methoxypropionate-as-a-green-industrial-degreasing-solvent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com